

4'-Hydroxy-3'-(trifluoromethyl)acetophenone supplier information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Hydroxy-3'-
(trifluoromethyl)acetophenone

Cat. No.: B139320

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Technical Guide: 4'-Hydroxy-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4'-Hydroxy-3'-(trifluoromethyl)acetophenone**, a key building block in synthetic organic chemistry and drug discovery. This document outlines supplier information, key chemical properties, a representative synthesis protocol, and relevant analytical methodologies.

Supplier and Chemical Data

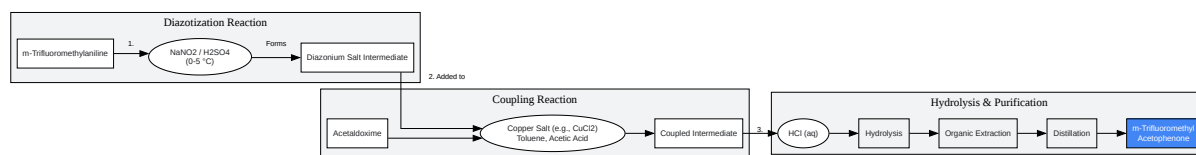
For researchers sourcing **4'-Hydroxy-3'-(trifluoromethyl)acetophenone**, several commercial suppliers are available. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Price (USD)
Thermo Scientific Chemicals	H31691.03	≥94.0% (GC)	149105-11-3	C ₉ H ₇ F ₃ O ₂	204.15	170.5-179.5	83.65 / 1g
Synquest Labs	2820-3-01	-	149105-11-3	C ₉ H ₇ F ₃ O ₂	204.148	174-179	Contact for Price
Oakwood Chemical	033762	-	149105-11-3	C ₉ H ₇ F ₃ O ₂	204.15	-	46.00 / 250mg; 93.00 / 1g
Apollo Scientific (via Dabos)	PC6845	-	149105-11-3	C ₉ H ₇ F ₃ O ₂	204.15	-	121.65 / 1g
Sigma-Aldrich	APO455837725	-	149105-11-3	C ₉ H ₇ F ₃ O ₂	204.15	-	Sign In to View Price

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4'-Hydroxy-3'-(trifluoromethyl)acetophenone** is not readily available in the public domain, a representative synthesis for the closely related m-trifluoromethyl acetophenone is described in patent literature.^{[1][2]} This process typically involves a diazotization reaction followed by a coupling reaction. The following is a generalized procedure based on these patents.

Reaction Scheme:



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Caption: Representative synthesis workflow for m-trifluoromethyl acetophenone.

Methodology:

- **Diazotization:** m-Trifluoromethylaniline is slowly added to a cooled (0-5 °C) solution of sulfuric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.^{[1][2]}
- **Coupling:** In a separate vessel, a copper salt catalyst (e.g., cuprous chloride or cupric chloride), acetic acid, and an aqueous solution of acetaldoxime are mixed in an organic solvent such as toluene. The previously prepared diazonium salt solution is then added dropwise to this mixture, maintaining a controlled temperature (0-5 °C) and pH (4-4.5) by the simultaneous addition of a base (e.g., 30% sodium hydroxide).^{[1][2]}
- **Hydrolysis and Purification:** Following the coupling reaction, the resulting intermediate is hydrolyzed using an acid, such as hydrochloric acid, with heating. The organic phase is then separated, washed, dried, and purified by distillation under reduced pressure to yield the final product.^[1]

Analytical Methods for Quality Control

To ensure the purity and identity of **4'-Hydroxy-3'-(trifluoromethyl)acetophenone**, several analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

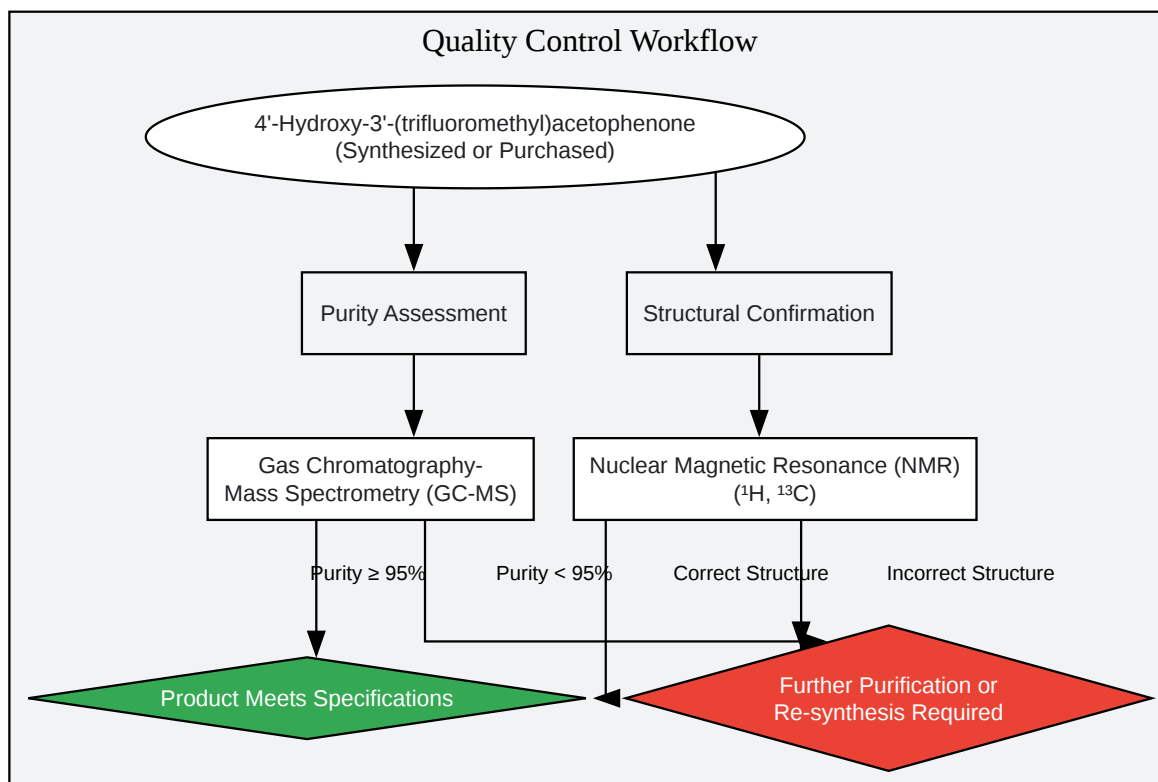
GC-MS is a crucial technique for assessing the purity of volatile and semi-volatile compounds.

- Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification and quantification.
- Application: For **4'-Hydroxy-3'-(trifluoromethyl)acetophenone**, GC analysis can determine the percentage of the main component and identify any impurities.^{[3][4]} The mass spectrometer would confirm the molecular weight and fragmentation pattern consistent with the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for structural elucidation.

- Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field, one can deduce the chemical environment of the atoms and thus the structure of the molecule.
- Application: ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of the protons and carbons in the **4'-Hydroxy-3'-(trifluoromethyl)acetophenone** molecule. The chemical shifts, splitting patterns, and integration of the signals would provide definitive structural confirmation. Although a specific spectrum for the title compound is not readily available, spectra for similar acetophenone derivatives are well-documented and can be used for comparative analysis.^{[5][6]}



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Caption: General analytical workflow for quality control.

Applications in Research and Drug Development

4'-Hydroxy-3'-(trifluoromethyl)acetophenone serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group is of particular interest in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] While no specific signaling pathways involving **4'-Hydroxy-3'-(trifluoromethyl)acetophenone** have been identified in the reviewed literature, its structural motifs are present in various biologically active compounds. For instance, acetophenone derivatives have been investigated for their neuroprotective and antioxidant properties.[8] Furthermore, fluorinated aromatic compounds are integral to the development of inhibitors for various biochemical targets.[9] Therefore, this compound is a relevant starting material for the synthesis of novel therapeutic agents.

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- To cite this document: BenchChem. [4'-Hydroxy-3'-(trifluoromethyl)acetophenone supplier information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139320#4-hydroxy-3-trifluoromethyl-acetophenone-supplier-information]

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